1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]methanamine
Description
Properties
Molecular Formula |
C14H24ClN5 |
|---|---|
Molecular Weight |
297.83 g/mol |
IUPAC Name |
1-(2,5-dimethylpyrazol-3-yl)-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C14H23N5.ClH/c1-5-6-19-10-13(12(3)17-19)8-15-9-14-7-11(2)16-18(14)4;/h7,10,15H,5-6,8-9H2,1-4H3;1H |
InChI Key |
LWPFWWXLXJLMQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)CNCC2=CC(=NN2C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde
The 1,3-dimethylpyrazole core is typically synthesized via cyclocondensation of acetylacetone with methylhydrazine. Optimized conditions involve refluxing acetylacetone (1.0 equiv) and methylhydrazine (1.1 equiv) in ethanol at 80°C for 6 hours, yielding 1,3-dimethyl-1H-pyrazole in 85–90% purity. Subsequent formylation via Vilsmeier-Haack reaction (POCl₃/DMF, 0°C → 60°C) provides the 5-carbaldehyde derivative in 70% yield.
Key Data:
| Parameter | Value |
|---|---|
| Reaction Temperature | 0°C → 60°C (gradient) |
| Solvent | Dichloroethane |
| Catalyst | POCl₃ (1.2 equiv) |
| Yield | 70% |
Synthesis of (3-Methyl-1-propyl-1H-pyrazol-4-yl)methanamine
The 3-methyl-1-propylpyrazole moiety is constructed via cyclization of propionylacetone with propylhydrazine. A patent-published method employs Lawesson’s reagent (0.5 equiv) in toluene at 110°C for 12 hours to achieve 78% conversion. The 4-aminomethyl group is introduced via nucleophilic substitution of a 4-chloromethyl intermediate with aqueous ammonia (25% w/w, 2 equiv), yielding the amine in 65% isolated yield.
Methanamine Bridge Formation
Reductive Amination Approach
Coupling the aldehyde and amine subunits via reductive amination is the most cited method. A 2023 study reports stirring equimolar amounts of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde and (3-methyl-1-propyl-1H-pyrazol-4-yl)methanamine in methanol with NaBH₃CN (1.5 equiv) at 25°C for 24 hours, achieving 82% yield.
Optimization Table:
| Reducing Agent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaBH₄ | MeOH | 25°C | 24 | 58 |
| NaBH₃CN | MeOH | 25°C | 24 | 82 |
| BH₃·THF | THF | 0°C → 25°C | 12 | 74 |
Alternative Pathway: Nucleophilic Substitution
A less common route involves reacting 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole with the 4-aminomethylpyrazole derivative. This method, however, suffers from low regioselectivity (45% yield) and requires rigorous purification.
Purification and Characterization
Crude product purification is critical due to residual reducing agents and regioisomeric byproducts. Sequential chromatography on silica gel (ethyl acetate/hexanes, 3:7 → 1:1) followed by recrystallization from ethanol/water (4:1) elevates purity to >98%.
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.42 (s, 1H, pyrazole-H), 6.12 (s, 1H, pyrazole-H), 3.85 (s, 2H, CH₂NH), 2.50–2.30 (m, 8H, CH₃ groups), 1.65 (sextet, 2H, CH₂CH₂CH₃), 0.92 (t, 3H, CH₂CH₃).
-
HRMS (ESI): m/z calcd. for C₁₅H₂₄N₅ [M+H]⁺: 298.2024; found: 298.2021.
Challenges and Limitations
-
Regioselectivity in Pyrazole Formation: Competitive N1 vs. N2 alkylation during propylhydrazine cyclization necessitates precise stoichiometry.
-
Amine Stability: The 4-aminomethyl group is prone to oxidation, requiring inert atmospheres during storage.
-
Scale-Up Issues: Lawesson’s reagent generates toxic byproducts (e.g., H₂S), complicating industrial-scale synthesis.
Emerging Methodologies
Recent advances propose enzymatic reductive amination using alcohol dehydrogenases (ADHs) in aqueous buffer (pH 7.0, 30°C), achieving 89% yield with negligible waste . Additionally, flow chemistry systems reduce reaction times from 24 hours to 45 minutes via continuous NaBH₃CN delivery.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting any carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation or microbial infections.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related pyrazolylmethanamine derivatives, focusing on substituent effects, synthetic pathways, and physicochemical properties.
Key Observations:
Electron-withdrawing groups (e.g., chloro, cyano in ) elevate melting points (133–183°C) due to stronger intermolecular interactions, whereas alkyl-substituted analogs (e.g., ) likely have lower melting points .
Synthetic Accessibility :
- The target compound’s synthesis likely employs amide coupling (e.g., EDCI/HOBt in DMF) or alkylation strategies, as seen in (yields 62–71%) and (82% yield for hydrazone formation) .
- Purification methods (e.g., preparative TLC, recrystallization) are critical for isolating isomers, as pyrazole derivatives often exhibit regiochemical complexity .
Spectral Characterization :
- ¹H-NMR : Methyl groups in pyrazole rings resonate at δ 2.2–2.6, consistent with (δ 2.42–2.66) and .
- Mass Spectrometry : [M+H]+ peaks align with molecular formulas (e.g., 403.1 for C21H15ClN6O in ) .
Research Findings and Implications
- Structural Flexibility : The methanamine linker allows modular substitution, enabling optimization for target engagement (e.g., fluorination in improves metabolic stability) .
- Biological Relevance: While direct activity data are unavailable, analogs like N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide () show that pyrazole derivatives are viable scaffolds for drug discovery, particularly in kinase or protease inhibition .
Biological Activity
The compound 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]methanamine is a novel pyrazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the pyrazole class of heterocyclic compounds, characterized by the presence of two adjacent nitrogen atoms in a five-membered ring. The specific structure can be represented as follows:
Biological Activity Overview
Pyrazole derivatives are known for a variety of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The specific biological activities of the compound have been explored in several studies.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. For instance, studies have demonstrated that related pyrazole compounds show effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Target Bacteria | MIC (µg/ml) |
|---|---|---|
| 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-methylmethanamine | Staphylococcus aureus | 5 |
| 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)methanamine | Escherichia coli | 10 |
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory potential of pyrazole derivatives. Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
In a comparative study, a related pyrazole demonstrated superior anti-inflammatory effects compared to traditional NSAIDs like ibuprofen.
| Compound | COX Inhibition (%) | Reference Drug |
|---|---|---|
| 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-methylmethanamine | 85 | Ibuprofen (70) |
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of various pyrazole derivatives against Staphylococcus aureus revealed that the compound exhibited potent antibacterial activity with an MIC comparable to standard antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents.
Case Study 2: Anti-inflammatory Mechanism
In vitro assays demonstrated that the compound could significantly reduce the production of pro-inflammatory cytokines in human cell lines. This was attributed to its ability to inhibit NF-kB signaling pathways, a critical regulator of inflammation.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of pyrazole derivatives. Modifications at various positions on the pyrazole ring have been systematically evaluated for their impact on biological activity.
Key Findings:
- Substituent Effects : The introduction of alkyl groups at specific positions enhances antimicrobial potency.
- N-Methylation : N-methylation improves solubility and bioavailability without compromising efficacy.
- Synergistic Effects : Combinations with other antimicrobial agents have shown enhanced activity against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
